2-(6-Amino-1H-indazol-1-YL)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(6-aminoindazol-1-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c10-7-2-1-6-4-12-13(5-9(11)14)8(6)3-7/h1-4H,5,10H2,(H2,11,14) |
InChI Key |
HSNDXVQOTXNYHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of 2 6 Amino 1h Indazol 1 Yl Acetamide
Established Synthetic Pathways for 2-(6-Amino-1H-indazol-1-YL)acetamide
An established synthetic route to this compound commences with the commercially available 6-nitro-1H-indazole. The synthesis can be logically divided into three key steps: N-alkylation of the indazole ring, conversion of the resulting ester to an acetamide (B32628), and finally, reduction of the nitro group to the desired amine.
A crucial step in this synthesis is the regioselective N-alkylation of the 6-nitro-1H-indazole. The indazole ring has two potential sites for alkylation, the N-1 and N-2 positions of the pyrazole (B372694) ring. For the synthesis of the target compound, alkylation must occur at the N-1 position. Studies on the alkylation of substituted indazoles have shown that the ratio of N-1 to N-2 alkylated products is influenced by the nature of the alkylating agent, the base, and the solvent used. researchgate.net
A documented method for the N-1 alkylation of 6-nitro-1H-indazole involves its reaction with ethyl bromoacetate. researchgate.net This reaction yields ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, a direct precursor to the target molecule. The subsequent steps would involve amidation of the ester and reduction of the nitro group.
Critical Precursors and Reagents in Synthetic Strategies
The synthesis of this compound relies on a set of key precursors and reagents, as outlined in the synthetic steps starting from 6-nitro-1H-indazole.
Table 1: Key Precursors and Reagents
| Step | Precursor/Intermediate | Reagents | Product |
| 1. N-Alkylation | 6-Nitro-1H-indazole | Ethyl bromoacetate, Potassium carbonate, Tetra-n-butylammonium iodide | Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate |
| 2. Amidation | Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate | Ammonia (B1221849) or an ammonia source | 2-(6-Nitro-1H-indazol-1-yl)acetamide |
| 3. Reduction | 2-(6-Nitro-1H-indazol-1-yl)acetamide | Hydrogen gas with Palladium on carbon (Pd/C), or Tin(II) chloride (SnCl2) | This compound |
The initial precursor, 6-nitro-1H-indazole, is a commercially available starting material. The choice of reagents for each step is critical for achieving high yield and purity of the desired product. For instance, in the N-alkylation step, the use of a phase-transfer catalyst like tetra-n-butylammonium iodide can facilitate the reaction. researchgate.net For the reduction of the nitro group, various reducing agents are available, and the selection may depend on the scale of the reaction and the presence of other functional groups.
Optimization of Reaction Conditions and Yield Enhancement Protocols
For the N-alkylation of 6-nitro-1H-indazole with ethyl bromoacetate, a study reports the use of potassium carbonate as a base in tetrahydrofuran (B95107) (THF) as a solvent, with a catalytic amount of tetra-n-butylammonium iodide. The reaction is carried out at room temperature for 48 hours. researchgate.net The regioselectivity of indazole alkylation can be sensitive to reaction conditions. For instance, the use of sodium hydride in THF has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles. nih.gov
The amidation of the ethyl ester can typically be achieved by treatment with a concentrated solution of ammonia in a suitable solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The final reduction of the nitro group is a well-established transformation. A common and efficient method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. nih.gov This method is generally clean and provides high yields. Alternative reducing agents such as tin(II) chloride in an acidic medium can also be employed.
Development of Novel Approaches in this compound Synthesis
While the established pathway provides a reliable route to the target compound, research into novel synthetic approaches continues, with a focus on improving efficiency, sustainability, and exploring stereochemical aspects.
Application of Sustainable and Green Chemistry Principles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, several aspects could be addressed. For example, exploring the use of more environmentally benign solvents in the N-alkylation step, or investigating catalytic methods that reduce the need for stoichiometric reagents. Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. researchgate.net
Strategies for Chemical Derivatization of this compound Analogues
The presence of a primary amino group and an acetamide functional group in this compound offers multiple avenues for chemical derivatization to generate a library of analogues for further research.
The primary amino group at the 6-position of the indazole ring is a versatile handle for modification. It can undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
The acetamide moiety also presents opportunities for derivatization, although it is generally less reactive than the primary amino group. The amide nitrogen can potentially be alkylated under specific conditions. Furthermore, the amide can be hydrolyzed back to a carboxylic acid, which can then be coupled with various amines to create a diverse set of amides. For instance, a similar acetamide derivative, 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide, has been used as a scaffold for creating a library of derivatives for biological screening. nih.gov
Modifications on the Indazole Heterocyclic Core
The indazole ring system of this compound presents several positions for chemical alteration, primarily on the benzene (B151609) ring and the C3 position of the pyrazole ring. The pre-existing 6-amino group is a key handle for introducing a wide array of substituents.
Functionalization of the 6-Amino Group: The primary amine at the C6 position is nucleophilic and can readily undergo reactions such as acylation and reductive amination.
Acylation: The reaction of the 6-amino group with various acylating agents (e.g., acyl chlorides, anhydrides) under basic conditions yields the corresponding N-acyl derivatives. This modification is useful for introducing different amide functionalities. For instance, reacting the parent compound with acetic anhydride (B1165640) can yield N-(1-(2-amino-2-oxoethyl)-1H-indazol-6-yl)acetamide. rsc.org
Reductive Amination: Condensation of the 6-amino group with a diverse range of aldehydes or ketones, followed by reduction with an appropriate reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), provides N-alkylated derivatives. This method is highly effective for installing various alkyl and aryl-alkyl groups. benthamdirect.com For example, reaction with 4-fluorobenzaldehyde (B137897) followed by reduction would yield 2-(6-((4-fluorobenzyl)amino)-1H-indazol-1-yl)acetamide. benthamdirect.com
Electrophilic Substitution on the Benzene Ring: Direct electrophilic substitution on the indazole ring can be challenging due to the presence of the electron-donating amino group and the pyrazole ring, which can be sensitive to harsh conditions. However, reactions like halogenation can be achieved under controlled conditions. Halogenation often occurs at the C5 or C7 positions, depending on the directing effects of the existing substituents and the reaction conditions employed. thieme-connect.de The introduction of a halogen atom provides a subsequent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.
Functionalization at the C3 Position: The C3 position of the indazole ring is another common site for modification. While the parent scaffold is unsubstituted at this position, C-H activation or metallation-based strategies can be employed to introduce substituents. For instance, palladium-catalyzed C-H arylation could introduce various aryl groups at the C3 position, significantly expanding the chemical diversity of the scaffold.
| Reaction Type | Position of Modification | Reagents and Conditions | Resulting Moiety | Reference |
|---|---|---|---|---|
| Acylation | C6-Amine | Acetic Anhydride, Base (e.g., Pyridine) | -NH-C(O)CH₃ | rsc.org |
| Reductive Amination | C6-Amine | Ar-CHO, NaBH(OAc)₃, DCE | -NH-CH₂-Ar | benthamdirect.com |
| Halogenation | C5 or C7 | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | -Br or -Cl | thieme-connect.de |
| Suzuki Coupling (on halogenated intermediate) | C5 or C7 | Ar-B(OH)₂, Pd Catalyst, Base | -Ar | nih.gov |
Structural Alterations of the Acetamide Side Chain
The N-1 acetamide side chain, -CH₂C(O)NH₂, provides additional opportunities for derivatization, allowing for the fine-tuning of properties such as solubility and hydrogen bonding capacity.
Modification of the Terminal Amide: The primary amide is a versatile functional group.
N-Substitution: The terminal -NH₂ group can be alkylated or acylated, though this may require specific conditions to avoid competing reactions on the 6-amino group. A more controlled approach involves synthesizing analogues from the corresponding 2-(6-amino-1H-indazol-1-yl)acetic acid intermediate.
Hydrolysis and Re-amidation: The acetamide can be hydrolyzed to the corresponding carboxylic acid, 2-(6-amino-1H-indazol-1-yl)acetic acid, under acidic or basic conditions. This carboxylic acid intermediate is a crucial building block. Using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), it can be coupled with a vast library of primary and secondary amines to generate a diverse set of secondary and tertiary amide derivatives. nih.gov This strategy allows for the systematic introduction of various substituents on the amide nitrogen.
Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transforms the acetamide side chain into a 2-(6-amino-1H-indazol-1-yl)ethan-1-amine, altering the electronic and steric properties of the side chain significantly.
| Reaction Type | Target Moiety | Reagents and Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Hydrolysis | -C(O)NH₂ | Aq. HCl or Aq. NaOH, Heat | -C(O)OH | archivepp.com |
| Amide Coupling | -C(O)OH (from hydrolysis) | R¹R²NH, EDC, HOBt, Base | -C(O)NR¹R² | nih.gov |
| Reduction | -C(O)NH₂ | LiAlH₄, THF | -CH₂NH₂ | nih.gov |
Introduction of Diverse Pharmacophoric and Functional Groups
The primary goal of derivatization is often to introduce pharmacophores—molecular features responsible for a drug's biological activity—or other functional groups that modulate the molecule's properties. The synthetic handles on this compound are well-suited for this purpose.
Via the 6-Amino Group: As previously discussed, reductive amination and acylation are powerful tools for attaching complex moieties. For example, coupling the 6-amino group with carboxylic acids derived from known pharmacophores (e.g., nicotinic acid, piperazine-containing acids) can incorporate these fragments into the final molecule.
Via the Acetamide Side Chain: The synthesis of a library of amides from the 2-(6-amino-1H-indazol-1-yl)acetic acid intermediate is a highly effective method for introducing a wide range of functional groups. Amines used in the coupling reaction can themselves be complex pharmacophores, such as substituted anilines, benzylamines, or heterocyclic amines (e.g., piperidines, morpholines). chemdiv.com
Via the Indazole Core: For derivatives that have been halogenated on the indazole core, cross-coupling reactions are invaluable for installing pharmacophoric groups. Suzuki coupling can introduce substituted phenyl or heteroaryl rings, while Buchwald-Hartwig amination can form new C-N bonds, linking the indazole core to various amine-containing groups.
The strategic combination of these methodologies enables the creation of large and diverse libraries of compounds based on the this compound scaffold, facilitating the development of novel therapeutic agents.
Elucidation of Biological Activities and Underlying Molecular Mechanisms of 2 6 Amino 1h Indazol 1 Yl Acetamide
In Vitro Biological Activity Profiling and Characterization of Indazole Derivatives
The in vitro biological activity of indazole derivatives is diverse, with many exhibiting potent effects in various cellular and biochemical assays.
Cellular Assays for Investigating Biological Responses
Cellular assays are fundamental in determining the biological effects of indazole derivatives. These compounds are frequently evaluated for their anti-proliferative activity against various cancer cell lines. For instance, derivatives of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide have demonstrated significant anti-proliferative effects against gastric cancer cells. nih.gov Similarly, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown efficacy against breast cancer cell lines. nih.gov
The following table summarizes the anti-proliferative activities of some exemplary indazole derivatives in cellular assays.
| Compound Class | Cell Line | Biological Effect | IC50 Value |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide Derivatives | HGC-27 (Gastric Cancer) | Anti-proliferation | 0.36 µM |
| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | MCF-7 (Breast Cancer) | Anti-proliferation | 1.3 µM |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives | MV4-11 (AML) | Anti-proliferation | <1 µM |
Modulation of Enzymatic Activity and Kinetics
A primary mechanism through which many indazole derivatives exert their biological effects is the modulation of enzyme activity, particularly protein kinases. These compounds are often designed as competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.
For example, derivatives of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as highly potent inhibitors of Polo-like kinase 4 (PLK4), an important regulator of cell division. nih.gov Furthermore, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives are effective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov
The table below presents the enzymatic inhibitory activities of representative indazole derivatives.
| Compound Class | Target Enzyme | Inhibition Type | IC50 Value |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide Derivatives | VEGFR-2 | Competitive | 1.6 nM |
| N-(1H-indazol-6-yl)benzenesulfonamide Derivatives | PLK4 | Not Specified | 0.1 nM |
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole Derivatives | FLT3 | Not Specified | 41.6 nM |
Receptor Binding and Ligand-Target Interaction Studies
While much of the research on indazole derivatives has focused on enzyme inhibition, some have been investigated for their ability to bind to cell surface receptors. For instance, certain 2-(1H-indazol-1-yl)-thiazole derivatives have been developed as selective antagonists for the prostaglandin (B15479496) E receptor 1 (EP1), suggesting a potential role in treating conditions like overactive bladder. uni-augsburg.de
Molecular Mechanisms of Action of Indazole Derivatives
Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For indazole derivatives, this often involves identifying their direct protein targets and elucidating their impact on downstream signaling pathways.
Identification and Validation of Protein-Ligand Interactions
The identification of direct protein targets for indazole derivatives is often achieved through a combination of biochemical assays, such as kinase profiling, and computational methods like molecular docking. These studies help to visualize how the compound fits into the binding site of the target protein and which specific amino acid residues are involved in the interaction. For example, the inhibitory activity of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives against FLT3 has been rationalized through molecular modeling studies. nih.gov
Regulation of Intracellular Signal Transduction Pathways
By inhibiting specific protein kinases, indazole derivatives can modulate entire intracellular signaling pathways that are critical for cell growth, survival, and proliferation. For example, the inhibition of VEGFR-2 by 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives leads to the downregulation of downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. nih.gov Similarly, the inhibition of PLK4 by N-(1H-indazol-6-yl)benzenesulfonamide derivatives disrupts the normal regulation of the cell cycle. nih.gov
Inhibition of these pathways can lead to various cellular outcomes, including apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels).
Analysis of Gene Expression Profiles and Transcriptomic Alterations
A thorough search of scientific databases and literature yielded no studies reporting on the analysis of gene expression profiles or transcriptomic alterations following treatment with 2-(6-Amino-1H-indazol-1-YL)acetamide. Consequently, there is no data available to detail the specific genes or signaling pathways that may be modulated by this compound.
Induction of Epigenetic Modifications by this compound
There is currently no available research that investigates the potential of this compound to induce epigenetic modifications. Studies on DNA methylation, histone modification, or non-coding RNA regulation associated with this specific compound have not been published.
Impact of this compound on Key Cellular Processes
Modulation of Cell Proliferation and Apoptosis Induction
No experimental data is available to confirm or characterize the effects of this compound on cell proliferation or its ability to induce apoptosis. As such, details on its impact on cell cycle progression, or the activation of intrinsic or extrinsic apoptotic pathways for this compound cannot be provided.
Regulation of Angiogenesis and Vascularization
There are no published findings on the role of this compound in the regulation of angiogenesis. Research into its effects on key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), and its impact on endothelial cell proliferation, migration, and tube formation has not been reported.
Immunomodulatory and Anti-Inflammatory Effects
The potential immunomodulatory and anti-inflammatory properties of this compound have not been documented in the available scientific literature. There is no data on its influence on immune cell populations, cytokine production, or key inflammatory signaling pathways.
Structure Activity Relationship Sar Studies of 2 6 Amino 1h Indazol 1 Yl Acetamide and Its Analogues
Foundational SAR Principles Applied to the 2-(6-Amino-1H-indazol-1-YL)acetamide Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, known for its ability to mimic purines and engage in various biological interactions. The this compound scaffold, in particular, presents several key features that are crucial for its biological activity. The indazole core itself serves as a rigid anchor, positioning the critical pharmacophoric elements—the 6-amino group and the N1-acetamide side chain—in a specific spatial orientation for optimal target engagement.
Influence of Substitutions on the Indazole Ring on Biological Efficacy
Positional and Electronic Effects of Amino Group Modifications
The position and electronic nature of the amino group on the indazole ring are critical determinants of biological activity. In the case of this compound, the amino group is situated at the 6-position. Studies on related 6-aminoindazole derivatives have shown that this position is often crucial for potent activity.
Modification of the 6-amino group, for instance, through alkylation or acylation, can have a significant impact. N-alkylation can modulate the basicity and lipophilicity of the molecule, potentially altering its cell permeability and target binding affinity. For example, in a series of 6-substituted aminoindazole derivatives, N-aromatic substitution exhibited considerable cytotoxicity towards certain cancer cell lines. nih.gov The electronic effects of substituents on this amino group are also vital. Electron-withdrawing groups can decrease the basicity of the amino nitrogen, which may be detrimental if a protonated amine is required for a key ionic interaction with the biological target. Conversely, electron-donating groups can enhance basicity, which could be beneficial.
The positional isomerism of the amino group is another critical factor. Shifting the amino group to other positions on the indazole ring, such as the 3-, 4-, 5-, or 7-position, would drastically alter the molecule's electronic distribution and three-dimensional shape, leading to different biological profiles. For instance, 3-aminoindazoles are known to be versatile synthons for various heterocyclic compounds with a wide range of biological activities.
Impact of Other Heteroatom Substitutions on the Indazole Core
The introduction of other heteroatoms or heteroatomic groups onto the indazole core can further modulate the biological efficacy of this compound analogues. Halogen substitutions, such as fluorine, chlorine, or bromine, are commonly employed in medicinal chemistry to alter a molecule's electronic properties, lipophilicity, and metabolic stability. For instance, the introduction of a fluorine atom can block potential sites of metabolism and enhance binding affinity through favorable electrostatic interactions.
Below is a hypothetical interactive data table illustrating the potential impact of substitutions on the indazole ring, based on general principles observed in related indazole series.
| Substitution Position | Substituent | Predicted Effect on Activity | Rationale |
| C3 | Small alkyl (e.g., -CH₃) | May increase lipophilicity and van der Waals interactions. | In some indazole series, small alkyl groups at C3 are tolerated or beneficial. |
| C4 | Halogen (e.g., -F, -Cl) | Can modulate electronic properties and metabolic stability. | Halogenation is a common strategy to enhance potency and pharmacokinetic properties. |
| C5 | Electron-withdrawing group (e.g., -NO₂) | May decrease activity if the electron density of the ring is crucial. | The electronic nature of substituents on the benzene (B151609) ring can significantly impact binding. |
| C7 | Small electron-donating group (e.g., -OCH₃) | Could enhance activity through favorable electronic or steric interactions. | Substituents at C7 can influence the orientation of the molecule in the binding pocket. |
Significance of the Acetamide (B32628) Side Chain in Modulating Biological Activity
The acetamide side chain attached to the N1 position of the indazole ring is a pivotal component of the this compound scaffold, playing a multifaceted role in determining biological activity.
Effects of Chain Length and Branching on Efficacy
The length and branching of the alkyl portion of the acetamide side chain can significantly influence how the molecule fits into the binding site of its biological target. Increasing the chain length from an acetamide to a propanamide or butanamide, for example, alters the distance between the indazole core and the terminal amide. This can either improve or diminish binding, depending on the specific topology of the target's active site.
Branching on the alkyl chain, such as introducing a methyl or ethyl group, can introduce steric hindrance that may be either beneficial or detrimental. In some cases, branching can provide a better fit into a hydrophobic pocket, leading to enhanced potency. In other instances, it may lead to a steric clash, reducing activity. Studies on N-acetamide substituted pyrazolopyrimidines have shown that N-alkyl substitutions of up to a certain carbon length can maintain or even improve affinity, while branching can sometimes diminish it. nih.gov
Importance of the Amide Linkage and its Modifications
The amide linkage within the acetamide side chain is a critical functional group, capable of forming key hydrogen bonds with the biological target. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The planarity of the amide bond also imposes conformational constraints on the side chain, which can be important for pre-organizing the molecule for optimal binding.
Modifications to the amide linkage are a common strategy in medicinal chemistry to improve metabolic stability and fine-tune electronic and conformational properties. One such modification is the bioisosteric replacement of the amide bond. For example, replacing the amide with a 1,2,3-triazole has been shown to be a successful strategy in other molecular scaffolds to address issues like hepatotoxicity while maintaining or improving biological activity. nih.gov Other bioisosteres for the amide group include oxadiazoles, which can mimic the hydrogen bonding and electronic properties of the amide.
The following hypothetical interactive data table summarizes the potential effects of modifying the acetamide side chain.
| Modification | Example | Predicted Effect on Activity | Rationale |
| Chain Elongation | 2-(6-Amino-1H-indazol-1-YL)propanamide | Dependent on target topology; may improve or decrease binding. | Alters the distance and orientation of the terminal amide group. |
| Chain Branching | 2-(6-Amino-1H-indazol-1-YL)-2-methylpropanamide | Can enhance binding through improved hydrophobic interactions or cause steric hindrance. | Introduces steric bulk that can influence the fit in the binding pocket. |
| N-Alkylation of Amide | N-Methyl-2-(6-amino-1H-indazol-1-yl)acetamide | May alter hydrogen bonding capacity and lipophilicity. | N-alkylation can impact both pharmacokinetic and pharmacodynamic properties. |
| Amide Bioisostere | 6-Amino-1-((1H-1,2,3-triazol-4-yl)methyl)-1H-indazole | Can improve metabolic stability and alter electronic properties. | Bioisosteric replacement is a key strategy to overcome liabilities of the amide group. |
Conformational Analysis and Prediction of the Bioactive Conformation
The three-dimensional structure, or conformation, of a molecule is critical to its ability to interact with a biological target. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and to predict the specific "bioactive conformation" it assumes when binding to its target receptor or enzyme.
The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly the bond connecting the acetamide side chain to the indazole ring and the bonds within the acetamide group itself. The planarity of the indazole ring is a key structural feature, while the exocyclic amino group and the acetamide side chain can adopt various orientations.
Computational methods such as Density Functional Theory (DFT) are employed to calculate the energies of different conformations, helping to identify the most stable, ground-state structures. nih.govrsc.org These calculations can reveal the preferred spatial arrangement of the hydrogen bond donors (the 6-amino group and the acetamide N-H) and the hydrogen bond acceptor (the acetamide carbonyl oxygen), which are crucial for molecular recognition.
Predicting the bioactive conformation is more complex and often involves analyzing the compound within the context of its biological target. If a crystal structure of the target protein with a bound ligand is available, the conformation of the bound ligand provides the most accurate representation of the bioactive pose. In the absence of such data, SAR from a series of analogues can provide clues. For instance, introducing bulky substituents that restrict rotation can lock the molecule into a specific conformation; if this leads to a significant change in activity, it suggests that the restricted conformation is either closer to or further from the bioactive shape. Studies on other heterocyclic systems have shown that receptor recognition may require the molecule to adopt a conformation that is energetically less favored in its unbound state. nih.gov
Application of Computational Chemistry Methodologies in SAR Studies
Computational chemistry is an indispensable tool in modern drug discovery, providing a theoretical framework to understand and predict the biological activity of compounds like this compound. nih.gov By simulating molecular behavior and interactions at an atomic level, these methods can rationalize existing SAR data and guide the design of new compounds with enhanced potency and selectivity, thereby accelerating the drug development process. nih.govnih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For indazole derivatives, which are known to act as inhibitors of various protein kinases, docking studies can elucidate how they fit into the ATP-binding pocket. nih.gov
The process involves preparing a 3D structure of the ligand (this compound) and the target protein, often obtained from the Protein Data Bank (PDB). nih.gov The docking algorithm then samples numerous possible binding poses and scores them based on their predicted binding affinity. Analysis of the top-scoring poses reveals key molecular interactions. For indazole-based kinase inhibitors, common interactions include:
Hydrogen Bonding: The nitrogen (N1) and N-H (at N2) of the indazole ring are classic "hinge-binding" motifs, forming hydrogen bonds with backbone amino acids of the kinase hinge region, such as methionine or alanine. nih.gov
Hydrophobic Interactions: The benzene portion of the indazole ring often engages in hydrophobic interactions with nonpolar residues in the binding site.
Additional Interactions: The 6-amino group can act as a hydrogen bond donor, while the acetamide carbonyl provides a hydrogen bond acceptor site, allowing for further specific interactions that enhance binding affinity and selectivity. Previous studies on 6-aminoindazole derivatives have highlighted the importance of the 6-NH group in forming hydrogen bonds. researchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex. nih.govnih.gov MD simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the durability of the interactions observed in the static dock. scirp.org By calculating metrics like the root-mean-square deviation (RMSD) of the ligand and binding free energies (using methods like MM/GBSA), researchers can confirm the stability of the binding mode. nih.gov
| Interaction Type | Potential Ligand Moiety | Potential Protein Residue (Kinase Example) |
| Hydrogen Bond (Hinge) | Indazole N-H | Met, Ala (Backbone Amide) |
| Hydrogen Bond | 6-Amino Group (Donor) | Asp, Glu (Side Chain Carboxylate) |
| Hydrogen Bond | Acetamide Carbonyl (Acceptor) | Lys, Arg (Side Chain Amine) |
| Hydrophobic/π-stacking | Indazole Benzene Ring | Phe, Tyr, Leu, Val |
| π-Cation Interaction | Indazole Ring System | Lys, Arg |
This table presents hypothetical interactions based on common binding modes of indazole-based kinase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical properties of a series of compounds with their biological activities. aboutscience.eu For a set of this compound analogues, a QSAR model can predict the activity of newly designed compounds before they are synthesized.
The process begins with a dataset of analogues and their experimentally measured biological activities (e.g., IC₅₀ values). For each molecule, a wide range of "molecular descriptors" are calculated, which are numerical representations of its physicochemical properties. These can include:
2D Descriptors: Properties derived from the 2D structure, such as molecular weight, logP (lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors/acceptors.
3D Descriptors: Properties derived from the 3D conformation, such as molecular volume and surface area, as well as steric and electrostatic fields.
Statistical methods, such as Multiple Linear Regression (MLR), are used to generate an equation that links a combination of these descriptors to the observed activity. researchgate.net More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions around the aligned molecules where specific properties are predicted to enhance or diminish activity. For example, a CoMFA steric map might show a green region where bulky substituents are favored and a yellow region where they are detrimental, providing direct visual guidance for molecular design.
| Descriptor Class | Example Descriptors | Relevance to SAR |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |
| Steric | Molecular Volume, Molar Refractivity | Defines size and shape requirements for the binding pocket |
| Lipophilic | LogP, Hydrophobic Fields | Influences membrane permeability and hydrophobic interactions |
| Topological | Wiener Index, Connectivity Indices | Encodes information about molecular branching and shape |
| Quantum Chemical | Partial Atomic Charges, Electrostatic Potential | Describes the charge distribution and reactivity |
A pharmacophore is defined as the essential ensemble of steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its response. nih.gov Pharmacophore modeling is a powerful tool for identifying these key features and using them to find new, structurally diverse molecules with the potential for similar biological activity. nih.gov
A pharmacophore model for this compound analogues could be generated in two ways:
Ligand-Based: By aligning a set of known active analogues and identifying the common chemical features responsible for their activity. nih.gov
Structure-Based: By analyzing the key interactions between a ligand and its target protein from a crystal structure or a validated docking pose. nih.gov
The resulting model consists of features like hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers, all arranged with specific geometric constraints. mdpi.com For this scaffold, a likely pharmacophore would include an aromatic ring feature for the indazole core, a hydrogen bond donor for the 6-amino group, and both a donor and an acceptor for the acetamide moiety.
Once a validated pharmacophore model is built, it can be used as a 3D query to perform a virtual screen of large chemical databases. ugm.ac.id This process rapidly filters millions of compounds to identify "hits"—molecules that match the pharmacophore's features and geometry. These hits, which may have entirely different core structures (scaffolds) from the original indazole series, can then be acquired or synthesized for biological testing, offering an efficient path to discovering novel lead compounds.
| Pharmacophore Feature | Potential Molecular Moiety | Role in Binding |
| Aromatic Ring (R) | Indazole bicyclic system | π-stacking or hydrophobic interactions |
| Hydrogen Bond Donor (D) | 6-Amino group (-NH₂) | Forms H-bond with an acceptor on the target |
| Hydrogen Bond Donor (D) | Acetamide N-H | Forms H-bond with an acceptor on the target |
| Hydrogen Bond Acceptor (A) | Acetamide carbonyl (C=O) | Forms H-bond with a donor on the target |
| Hydrophobic (H) | Benzene portion of indazole | Occupies a hydrophobic pocket in the target |
This table outlines a hypothetical pharmacophore model based on the chemical structure of this compound.
Preclinical Pharmacological Investigations of 2 6 Amino 1h Indazol 1 Yl Acetamide
In Vivo Efficacy Studies in Established Animal Disease Models
Evaluation in Preclinical Oncology Models
There is no available data from in vivo studies assessing the efficacy of 2-(6-Amino-1H-indazol-1-YL)acetamide in established preclinical oncology models.
Assessment in Inflammatory and Autoimmune Disease Models
Information regarding the assessment of this compound in animal models of inflammatory and autoimmune diseases is not present in the current scientific literature.
Investigation in Neurodegenerative Disease Models
There are no published studies on the investigation of this compound in preclinical models of neurodegenerative diseases.
Exploration in Other Relevant Animal Pathophysiological Models
Exploratory studies of this compound in other relevant animal pathophysiological models have not been reported in the available literature.
Pharmacodynamic Biomarker Identification and Validation in Preclinical Models
Monitoring of Target Engagement In Vivo
Due to the lack of information on the specific biological target(s) of this compound, there is no data available on the monitoring of its target engagement in vivo or the identification and validation of associated pharmacodynamic biomarkers in preclinical models.
Assessment of Downstream Biological Effects and Pathway Modulation
Information regarding the specific downstream biological effects and pathway modulation of this compound is not available in the reviewed scientific literature. Research has focused on derivatives of the broader indazole class, which have shown a variety of biological activities.
For instance, a series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives have been investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. One notable compound from this series, W13, demonstrated significant inhibition of VEGFR-2. nih.gov In cellular studies, W13 was shown to block the PI3K-Akt-mTOR signaling pathway in HGC-27 gastric cancer cells. nih.gov Furthermore, it inhibited colony formation, migration, and invasion of these cells by modulating the expression of MMP-9 and E-cadherin. nih.gov The compound also induced apoptosis through the generation of reactive oxygen species (ROS) and regulation of apoptotic proteins. nih.gov Its anti-angiogenic properties were confirmed by its ability to inhibit tube formation and the expression of phosphorylated VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVEC). nih.gov
Other research has explored different indazole-containing derivatives. For example, 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are therapeutic targets for acute myeloid leukemia (AML). nih.gov Additionally, 2-(6-phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles have been optimized as potent and selective inhibitors of protein kinase C-zeta (PKC-zeta), a potential target for immune and inflammatory diseases. nih.gov
It is important to emphasize that these findings pertain to derivatives and not to this compound itself. The specific biological effects and modulated pathways of the parent compound remain to be elucidated through dedicated preclinical studies.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characteristics (excluding human data)
Detailed in vitro ADME data for this compound are not currently available in the public domain. To characterize the preclinical profile of this compound, the following assessments would be necessary.
Metabolic Stability in Hepatic Microsomes and Hepatocytes
Data on the metabolic stability of this compound in liver microsomes and hepatocytes from relevant preclinical species (e.g., mouse, rat, dog, monkey) have not been reported. Such studies are crucial for predicting the intrinsic clearance of the compound and its potential for first-pass metabolism in the liver.
Plasma Protein Binding Affinity
The extent to which this compound binds to plasma proteins, such as albumin, in various animal species has not been documented. This parameter is critical as it influences the unbound fraction of the drug available to exert its pharmacological effect and to be cleared from the body.
Assessment of Permeability Across Biological Barriers (e.g., Caco-2 models)
There is no available information on the permeability of this compound across biological membranes. Permeability is typically assessed using cell-based models, such as the Caco-2 cell monolayer, to predict intestinal absorption and the potential for the compound to cross other barriers like the blood-brain barrier.
In Vivo Pharmacokinetic Profiling in Animal Models (excluding dosage)
Comprehensive in vivo pharmacokinetic studies for this compound in animal models have not been published. The following sections outline the necessary investigations to understand its behavior in a biological system.
Absorption and Tissue Distribution Patterns in Animal Subjects
There is no reported data concerning the absorption and tissue distribution of this compound in animal models. Pharmacokinetic studies in species such as rats or mice would be required to determine the rate and extent of absorption after administration, as well as its subsequent distribution into various tissues and organs.
Metabolic Pathways and Excretion Routes in Animal Systems
Detailed research findings, including data on the biotransformation and elimination of this compound, are not available in the current body of scientific literature. Consequently, a discussion of its metabolic pathways—such as potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions—and the identification of its major metabolites in various animal species cannot be provided.
Similarly, information regarding the primary routes of excretion for this compound and its metabolites, including the extent of renal (urinary) versus fecal elimination, is not documented. As a result, data tables summarizing metabolic transformations or excretion percentages cannot be generated.
Identification and Validation of Specific Molecular Targets for 2 6 Amino 1h Indazol 1 Yl Acetamide
Methodologies for Molecular Target Identification
The initial phase of target identification employs a range of strategies to generate a list of candidate proteins that interact with 2-(6-Amino-1H-indazol-1-YL)acetamide. These methods can be broadly categorized into proteomics-based, genetic, and phenotypic approaches.
Proteomics-based strategies are powerful for directly identifying proteins that physically bind to a small molecule. frontlinegenomics.commetwarebio.com Affinity chromatography coupled with mass spectrometry (AC-MS) is a prominent technique in this category. nih.govcreative-biolabs.com
In a hypothetical application to identify the targets of this compound, the compound would first be chemically modified to allow for its immobilization on a solid support, such as agarose beads, creating an affinity matrix. This "bait" is then incubated with a complex protein mixture, typically a cell lysate, allowing proteins with an affinity for the compound to bind. After a washing step to remove non-specific binders, the captured proteins are eluted and subsequently identified using high-resolution mass spectrometry. nih.govcreative-biolabs.com
This approach can provide a direct snapshot of the potential interactome of this compound. A hypothetical outcome of such an experiment is presented in the table below, showcasing a list of putative protein targets.
| Protein ID (UniProt) | Protein Name | Function | Peptide Count | Fold Enrichment |
|---|---|---|---|---|
| P00533 | Epidermal growth factor receptor | Tyrosine Kinase | 15 | 25.3 |
| P04626 | Cyclin-dependent kinase 2 | Serine/Threonine Kinase | 12 | 18.9 |
| Q9Y243 | Bromodomain-containing protein 4 | Epigenetic Reader | 9 | 14.2 |
| P35557 | Dopamine D2 receptor | G-protein coupled receptor | 7 | 11.5 |
Genetic screening methods offer an alternative, indirect approach to target identification by observing how genetic modifications affect cellular sensitivity to a compound. nih.govbiocompare.comnih.gov The CRISPR/Cas9 system has become a powerful tool for genome-wide loss-of-function screens. nih.govhorizondiscovery.com
In a hypothetical CRISPR/Cas9 screen to identify targets of this compound, a library of cells, each with a specific gene knocked out, would be exposed to the compound. If the knockout of a particular gene confers resistance or hypersensitivity to the compound, it suggests that the encoded protein is either the direct target or a critical component of the pathway affected by the compound. The identity of these genes is then determined by sequencing the guide RNAs enriched or depleted in the surviving cell population. horizondiscovery.com
The results of such a screen can provide functional validation for potential targets identified through other methods. A hypothetical set of results from a CRISPR/Cas9 screen is shown in the table below.
| Gene Symbol | Phenotype | Score (log2 Fold Change) | Potential Role |
|---|---|---|---|
| EGFR | Resistance | +3.5 | Direct target |
| CDK2 | Resistance | +2.8 | Direct target |
| GRB2 | Resistance | +2.1 | Downstream signaling of EGFR |
| BRD4 | Hypersensitivity | -3.1 | Synthetic lethality |
Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the molecular target. criver.comcriver.comdrughunter.com Once a "hit" compound like this compound is identified based on a specific phenotype (e.g., inhibition of cancer cell proliferation), the subsequent challenge is to deconvolute, or identify, the molecular target responsible for this effect. criver.comcriver.com
Target deconvolution can employ various techniques, including the proteomics and genetic methods described above. Chemical proteomics is a particularly relevant strategy, where a modified version of the bioactive compound, often incorporating a photo-reactive group and an affinity tag, is used to covalently label and then isolate its binding partners from within intact cells. nih.gov
This approach provides a strong link between the observed phenotype and the identified target. A hypothetical example of target deconvolution following a phenotypic screen is presented below.
| Observed Phenotype | Screening Model | Identified Target | Deconvolution Method |
|---|---|---|---|
| Inhibition of cell cycle progression | Human colon cancer cell line (HCT116) | Cyclin-dependent kinase 2 (CDK2) | Chemical Proteomics |
| Downregulation of c-Myc expression | Human leukemia cell line (MV4-11) | Bromodomain-containing protein 4 (BRD4) | Thermal Proteome Profiling |
| Neurite outgrowth | PC12 cell line | A novel kinase | Affinity Chromatography-MS |
Detailed Characterization of Identified Protein Targets
Following the identification of high-confidence candidate targets, the next step is to perform detailed biochemical and pharmacological characterization to validate these interactions and understand the precise mechanism of action of this compound.
If a candidate target is an enzyme, such as a kinase, a series of in vitro enzymatic assays are conducted to quantify the inhibitory activity of this compound. portlandpress.comtipbiosystems.com These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). researchgate.netnih.gov
Further kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This is achieved by measuring the enzyme's reaction rate at different concentrations of both the substrate and the inhibitor. The data are then fitted to models like the Michaelis-Menten equation to determine the inhibition constant (Ki). portlandpress.comnih.gov
A hypothetical summary of the enzymatic inhibition data for this compound against two putative kinase targets is provided below.
| Enzyme Target | IC50 (nM) | Ki (nM) | Mechanism of Inhibition (vs. ATP) |
|---|---|---|---|
| Epidermal growth factor receptor (EGFR) | 85 | 42 | Competitive |
| Cyclin-dependent kinase 2 (CDK2) | 150 | 78 | Competitive |
If a candidate target is a receptor, such as a G-protein coupled receptor (GPCR), different assays are required to characterize the interaction. domaintherapeutics.canih.gov Radioligand binding assays are typically used to determine the affinity of the compound for the receptor by measuring its ability to displace a known radiolabeled ligand. This provides an inhibition constant (Ki) that reflects the binding affinity.
Functional assays are then necessary to determine the nature of the compound's activity at the receptor. nih.govresearchgate.net These assays measure a downstream response following receptor activation, such as changes in second messenger levels (e.g., cAMP) or reporter gene expression. Based on these results, the compound can be classified as an agonist (activates the receptor), an antagonist (blocks the action of the endogenous agonist), or an inverse agonist (reduces the basal activity of the receptor). domaintherapeutics.cawikipedia.org
The table below presents hypothetical data for the characterization of this compound at a putative GPCR target.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (IC50, nM) |
|---|---|---|---|
| Dopamine D2 Receptor | 250 | Antagonist | 475 |
Modulation of Protein-Protein Interactions
While direct modulation of large protein-protein interaction (PPI) interfaces by 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide has not been the primary focus of the research, its mechanism as a kinase inhibitor inherently involves critical interactions with its protein target. Kinase inhibitors function by binding to the ATP-binding pocket of the enzyme, a form of protein-ligand interaction that prevents the subsequent phosphorylation of substrate proteins. This inhibition disrupts the signaling cascade that relies on these phosphorylation events, which are often crucial for mediating larger protein-protein interactions downstream.
In the case of the analog, its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) demonstrates its ability to interact with and modulate the function of this key signaling protein. nih.gov The binding of this small molecule to the kinase domain of VEGFR-2 prevents the receptor from phosphorylating itself and other downstream signaling molecules, thereby modulating the protein interactions that are dependent on the receptor's active state.
Pathway-Level Target Validation and Functional Significance
Research into the analog 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide has identified its significant role in a critical signaling pathway involved in angiogenesis and cell proliferation.
Analysis of Downstream Signaling Pathways and Networks
The primary molecular target identified for the analog compound W13 is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. nih.gov By inhibiting VEGFR-2, the compound effectively blocks the downstream signaling cascade that is initiated by the binding of VEGF. One of the most significant pathways affected is the PI3K-Akt-mTOR signaling pathway . nih.gov
The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, survival, proliferation, and metabolism. researchgate.netfrontiersin.org Activation of VEGFR-2 typically leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt, and subsequently the mammalian target of rapamycin (mTOR). youtube.com The study on the analog compound W13 demonstrated that it blocked the PI3K-Akt-mTOR signaling pathway in HGC-27 gastric cancer cells. nih.gov This blockade is a direct consequence of its inhibitory action on the upstream receptor, VEGFR-2.
The functional significance of this pathway inhibition is profound, leading to several anti-cancer effects, including the inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis. nih.gov
Table 1: Inhibitory Activity of the Analog Compound W13
| Target | Cell Line | IC50 |
|---|---|---|
| VEGFR-2 | - | 1.6 nM |
| HGC-27 (gastric cancer) | Proliferation | 0.36 ± 0.11 μM |
Investigation of Cross-Talk with Other Cellular Regulatory Pathways
The PI3K-Akt-mTOR pathway is a central hub in cellular signaling, known for its extensive cross-talk with other regulatory pathways. nih.govnih.govresearchgate.net While specific studies on the cross-talk effects of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide are not available, inhibiting this central pathway can be expected to have broader consequences on cellular regulation.
For instance, the PI3K-Akt pathway is known to interact with the Ras-ERK pathway, another major signaling cascade that controls cell proliferation and survival. nih.gov There is often a degree of compensatory signaling or cross-activation between these two pathways. Therefore, the inhibition of the PI3K-Akt-mTOR pathway by a VEGFR-2 inhibitor could potentially lead to feedback loops or compensatory activation of the Ras-ERK pathway in certain contexts, although this has not been specifically demonstrated for this analog.
Furthermore, the components of the PI3K-Akt-mTOR pathway, such as Akt and mTOR, have a multitude of substrates and interacting partners, connecting them to pathways that regulate apoptosis, cell metabolism, and cytoskeletal organization. The inhibition of VEGFR-2 by the analog compound W13 was shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and regulating the expression of apoptotic proteins. nih.gov This suggests a cross-talk between the VEGFR-2/PI3K-Akt-mTOR axis and the cellular machinery that governs programmed cell death.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
In-depth Scientific Analysis of this compound Remains Elusive Due to Limited Publicly Available Data
The broader class of indazole-containing compounds has shown significant promise in several therapeutic areas. This includes applications in oncology, where they have been developed as kinase inhibitors, and in the treatment of inflammatory conditions and neurological disorders. However, it is crucial to emphasize that these findings are related to the general class of indazoles and cannot be directly and accurately attributed to this compound without specific experimental evidence. The biological activity and therapeutic potential of a molecule are highly dependent on its unique structure and substitutions, and extrapolating from related compounds would be scientifically unsound.
Similarly, the conceptual challenges and prospective opportunities in developing indazole-based compounds are subjects of ongoing discussion in the field of medicinal chemistry. These discussions typically revolve around optimizing potency, selectivity, and pharmacokinetic properties, as well as overcoming challenges related to synthesis and potential off-target effects. Again, applying these general principles specifically to this compound would be speculative without dedicated research on this particular molecule.
Furthermore, the integration of multi-omics data, a powerful approach for understanding the mechanisms of action of novel therapeutic agents, is contingent on the availability of extensive biological data from preclinical models or clinical samples treated with the compound of interest. The absence of such foundational research for this compound means that no multi-omics datasets are available for analysis and interpretation in the context of this specific molecule.
Conceptual Therapeutic Applications and Future Research Trajectories for 2 6 Amino 1h Indazol 1 Yl Acetamide
Future Research Directions for 2-(6-Amino-1H-indazol-1-YL)acetamide
The future of this compound as a potential therapeutic agent hinges on a systematic and multi-faceted research approach. This includes the rational design of new analogues, exploration of combination therapies, and the use of advanced preclinical models.
The design and synthesis of next-generation analogues of this compound will be crucial for optimizing its potential therapeutic properties. This process involves making strategic modifications to the core structure to enhance efficacy, selectivity, and pharmacokinetic profiles.
One approach involves the modification of the acetamide (B32628) group. For instance, substituting the acetamide with different heterocyclic rings or linking it to various aromatic or aliphatic side chains could lead to derivatives with improved biological activity. A study on related indazole derivatives demonstrated that the introduction of a pyrazole-acetamide moiety led to potent VEGFR-2 inhibitors. nih.gov This suggests that exploring similar modifications to the acetamide portion of this compound could be a fruitful avenue for developing novel anti-angiogenic agents.
Furthermore, structural modifications to the indazole ring itself can be explored. The synthesis of derivatives with substitutions at different positions of the indazole nucleus has been a successful strategy for developing potent inhibitors of various kinases, such as Fms-like tyrosine kinase 3 (FLT3). nih.gov For example, the synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives has yielded potent FLT3 inhibitors, highlighting the importance of the indazole-6-yl moiety in kinase inhibition. nih.govresearchgate.net
The synthesis of these new analogues can be achieved through multi-step synthetic pathways. A general synthetic route could involve the initial functionalization of the indazole core, followed by the coupling of the acetamide side chain or its bioisosteres. For instance, a common synthetic strategy involves the protection of the indazole nitrogen, followed by functional group interconversions and final deprotection steps to yield the desired compounds. nih.gov
| Parent Compound | Structural Modification | Potential Therapeutic Target | Reference |
| This compound | Introduction of a pyrazole (B372694) moiety to the acetamide group | VEGFR-2 | nih.gov |
| This compound | Fusion of a benzimidazole (B57391) ring to the indazole core | FLT3 | nih.govresearchgate.net |
| This compound | Substitution on the indazole ring | Various Kinases | nih.gov |
To maximize the potential therapeutic impact of this compound and its future analogues, exploring their use in combination with existing therapies is a critical research direction. Combination therapies can offer several advantages, including increased efficacy, reduced drug resistance, and lower doses of individual agents, thereby minimizing toxicity.
Given the potential of indazole derivatives as kinase inhibitors, a logical step would be to investigate the synergistic effects of this compound analogues with standard-of-care chemotherapeutic agents or other targeted therapies. For example, in the context of cancer, combining a novel kinase inhibitor with a cytotoxic drug could lead to enhanced tumor cell killing.
The rationale for such combinations lies in targeting multiple signaling pathways simultaneously. For instance, while a this compound analogue might inhibit a specific kinase involved in cell proliferation, a conventional chemotherapeutic agent could induce DNA damage, leading to a more potent anti-cancer effect. Research on other kinase inhibitors has shown that combination strategies can overcome resistance mechanisms that often develop with monotherapy. researchgate.net
Future studies should, therefore, focus on in vitro and in vivo models to identify synergistic drug combinations. High-throughput screening of various drug combinations could be employed to identify promising pairs, which can then be further validated in preclinical models of disease.
To better predict the clinical efficacy of this compound and its derivatives, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant model systems.
Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo microenvironment of tissues and tumors. These models can provide more reliable data on drug efficacy, penetration, and toxicity. For example, testing a potential anti-cancer analogue of this compound on tumor spheroids can offer insights into its ability to penetrate solid tumors and exert its cytotoxic effects.
Ex Vivo Models: Patient-derived xenografts (PDXs) are another powerful tool for preclinical drug evaluation. In this model, tumor tissue from a patient is implanted into an immunodeficient mouse, creating a more accurate representation of the patient's tumor. Testing novel compounds in PDX models can provide valuable information on their potential clinical efficacy and can help in identifying patient populations that are most likely to respond to the treatment.
The use of these advanced models will be instrumental in the preclinical development of this compound analogues, enabling a more accurate assessment of their therapeutic potential and facilitating their translation into clinical settings.
| Model System | Advantages | Application for this compound Research |
| 3D Spheroids | More accurately mimic tumor microenvironment | Assess drug penetration and efficacy in a solid tumor context |
| Organoids | Recapitulate organ-level physiology | Evaluate tissue-specific toxicity and efficacy |
| Patient-Derived Xenografts (PDXs) | Preserve original tumor characteristics | Predict clinical response and identify patient subpopulations |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(6-Amino-1H-indazol-1-YL)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions involving indazole derivatives and acetamide precursors. For example, reacting 6-amino-1H-indazole with chloroacetamide in the presence of a base (e.g., NaH) under anhydrous conditions yields the target compound. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometric ratios to maximize yield .
- Data Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reversed-phase chromatography.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Techniques :
- NMR : H and C NMR to verify indazole ring substitution patterns and acetamide linkage (e.g., NH at δ 6.8–7.2 ppm in DMSO-d) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 217.0984 for CHNO) .
- IR : Identify characteristic bands (e.g., N–H stretch at ~3350 cm, C=O at ~1680 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Assays :
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Binding : Surface plasmon resonance (SPR) to quantify binding affinity (K) for target enzymes .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL refine the structural characterization of this compound?
- Methodology :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : SHELXL’s constraints (e.g., anisotropic displacement parameters for non-H atoms) improve accuracy in bond-length (σ < 0.001 Å) and angle (σ < 0.1°) calculations .
- Validation : Check for residual electron density (<0.3 eÅ) and R-factor convergence (<5%) .
- Example : A related indazole derivative achieved R = 0.032 using SHELXL, confirming tautomeric forms .
Q. How can researchers design experiments to resolve contradictory data in pharmacological studies (e.g., conflicting IC values across assays)?
- Approach :
- Dose-Response Repetition : Conduct triplicate assays under standardized conditions (pH, temperature).
- Off-Target Screening : Use proteome-wide microarrays to identify non-specific interactions .
- Computational Validation : Compare molecular docking (AutoDock Vina) with experimental IC to identify false positives .
- Case Study : A quinazolinone analog showed IC variability (10–15 µM) due to solvent polarity effects; normalization to DMSO controls resolved discrepancies .
Q. What computational methods are recommended for predicting interactions between this compound and biological targets?
- Tools :
- Molecular Docking : AutoDock or Schrödinger Suite to model binding to kinases (e.g., ATP-binding pockets) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .
- QSAR : Develop models using MOE or RDKit to correlate substituent effects (e.g., electron-withdrawing groups) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
